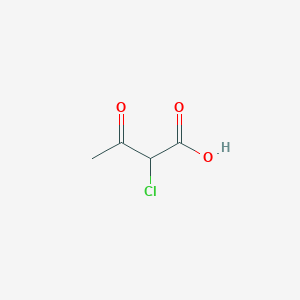

2-CHLORO-3-OXOBUTANOIC ACID

Description

Historical Development of α-Haloketones and β-Ketoacids in Synthetic Chemistry

The journey to understanding 2-chloro-3-oxobutanoic acid is rooted in the broader history of two important classes of organic compounds: α-haloketones and β-ketoacids. The study of α-haloketones dates back to the late 18th century, with these compounds gaining increasing attention due to their high reactivity as building blocks for a wide array of other molecules. nih.gov A pivotal moment in their history was the discovery of the Favorskii rearrangement in 1894 by Russian chemist Alexei Yevgrafovich Favorskii. numberanalytics.com This reaction, which involves the rearrangement of α-haloketones in the presence of a base to form carboxylic acid derivatives, highlighted the unique synthetic potential of this class of compounds. numberanalytics.com The presence of two adjacent electrophilic centers—the α-carbon bonded to the halogen and the carbonyl carbon—makes α-haloketones highly valuable precursors for constructing complex heterocyclic structures, many of which exhibit significant biological activity. nih.govresearchgate.net

Concurrently, β-ketoacids and their corresponding esters have long been established as cornerstones of organic synthesis. rsc.orgresearchgate.net Their utility lies in their ability to act as versatile intermediates for producing a variety of organic molecules. fiveable.me The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, is a common method for synthesizing β-keto esters. fiveable.me These compounds are widely used in reactions such as alkylation, hydrolysis, and notably, decarboxylation, which allows for the formation of ketones and other derivatives. nih.govwikipedia.org The easy decarboxylation is a characteristic feature of β-ketoacids. wikipedia.org The enolates generated from β-ketoacids are valuable nucleophiles in creating new carbon-carbon bonds under mild conditions. rsc.org

Evolution of Research on this compound as a Key Intermediate

This compound is a molecule that uniquely combines the structural features of both an α-haloketone and a β-ketoacid. Its research trajectory has evolved as a direct consequence of the synthetic utility of its derivatives, particularly its esters. Esters such as ethyl 2-chloro-3-oxobutanoate and methyl 2-chloro-3-oxobutanoate are frequently used as reactive intermediates in organic synthesis. chembk.compharmaffiliates.com

The primary application of this compound and its esters is as a precursor in the synthesis of more complex molecules. ontosight.ai For instance, the reduction of its ester derivatives leads to chiral alcohols that are crucial building blocks for pharmaceuticals. A notable example is the synthesis of (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key chiral intermediate in the creation of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. mdpi.com Furthermore, derivatives of this acid are instrumental in synthesizing various heterocyclic compounds, such as triazoles and thiazoles, which are scaffolds for many biologically active molecules. pharmaffiliates.comresearchgate.net The research focus has often been on the reactions of its esterified form, which is typically a more stable and manageable liquid for synthetic procedures. chembk.comsolubilityofthings.com

Significance of this compound in Bridging Chemical Disciplines

The importance of this compound extends beyond pure synthetic organic chemistry, serving as a critical link to medicinal and agricultural chemistry. Its role as a versatile building block allows chemists to construct complex molecular architectures required for pharmacologically active agents and agrochemicals. ontosight.ai

In medicinal chemistry, derivatives of this compound are key intermediates in the synthesis of a range of therapeutics. For example, chiral intermediates derived from it are essential for producing HIV protease inhibitors and thrombin inhibitors. mdpi.comacs.org The compound's structural features—the reactive chlorine atom and the ketone and carboxylic acid groups—allow for a variety of chemical transformations, making it an adaptable tool for drug discovery and development. solubilityofthings.com

The ability to use this compound to create novel heterocyclic systems also underscores its interdisciplinary significance. researchgate.net Many pharmaceuticals and agrochemicals are based on heterocyclic cores, and the reactivity of this compound derivatives provides efficient pathways to these important molecular frameworks. researchgate.net

Compound Data

| Compound Name | Molecular Formula | Function/Class |

| This compound | C₄H₅ClO₃ | α-Haloketone, β-Ketoacid |

| Ethyl 2-chloro-3-oxobutanoate | C₆H₉ClO₃ | Ester, Intermediate |

| Methyl 2-chloro-3-oxobutanoate | C₅H₇ClO₃ | Ester, Intermediate |

| (S)-4-chloro-3-hydroxybutanoic acid methyl ester | C₅H₉ClO₃ | Chiral Intermediate |

| Pyruvic acid | C₃H₄O₃ | α-Ketoacid |

| Acetoacetic acid | C₄H₆O₃ | β-Ketoacid |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO3/c1-2(6)3(5)4(7)8/h3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBFAUSKNYAKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Oxobutanoic Acid and Its Derivatives

Traditional Synthetic Approaches to 2-CHLORO-3-OXOBUTANOIC ACID Esters

Chlorination Reactions of Beta-Ketoesters (e.g., Ethyl Acetoacetate (B1235776) Chlorination)

A primary and long-standing method for the synthesis of this compound esters is the direct chlorination of β-ketoesters, with ethyl acetoacetate being a common starting material. chembk.comquora.com This reaction typically involves treating ethyl acetoacetate with a chlorinating agent.

One established procedure utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. The reaction is generally performed by dissolving equimolar amounts of ethyl acetoacetate and sulfuryl chloride in a suitable solvent under controlled, low-temperature conditions. chembk.com The sulfuryl chloride solution is added dropwise to the ethyl acetoacetate with stirring to ensure a controlled reaction and minimize side products. Following the addition, the mixture is stirred for several hours to drive the reaction to completion. The workup procedure involves washing the reaction mixture with a saturated salt solution to remove any unreacted starting materials and byproducts. chembk.com

Another classic approach involves the use of phosphorus pentachloride (PCl₅). In this method, ethyl acetoacetate is reacted with PCl₅ in an anhydrous ether solvent at a reduced temperature of -10°C. This process facilitates the chlorination at the α-position of the β-ketoester.

The fundamental mechanism of these reactions involves the enol or enolate form of the β-ketoester acting as a nucleophile, which then attacks the electrophilic chlorine from the chlorinating agent. The presence of the two carbonyl groups in the β-ketoester increases the acidity of the α-protons, facilitating the formation of the enol or enolate intermediate necessary for the chlorination to occur.

Optimization of Reaction Conditions for Industrial Synthesis

For industrial-scale production of this compound esters, optimization of reaction conditions is paramount to ensure high yield, purity, and cost-effectiveness. Key factors that are often fine-tuned include the choice of chlorinating agent, solvent, reaction temperature, and stoichiometry.

Continuous flow processes are increasingly employed in industrial settings for the synthesis of these compounds. This methodology offers several advantages over traditional batch processing, including better control over reaction parameters, improved heat and mass transfer, and enhanced safety. By maintaining a consistent reaction environment, continuous flow reactors can lead to a more uniform product quality and higher yields.

The selection of the chlorinating agent is a critical aspect of optimization. While agents like sulfuryl chloride and phosphorus pentachloride are effective, their use can lead to the formation of corrosive byproducts. chembk.com Therefore, alternative and more environmentally benign chlorinating agents are continuously being explored.

Temperature control is another crucial parameter. Running the chlorination at lower temperatures, typically between 0–5°C, helps to minimize the formation of side products that can arise from over-chlorination or other competing reactions. Precise stoichiometric control of the reactants is also essential to prevent the formation of di-chlorinated or other unwanted byproducts.

Furthermore, the choice of solvent can significantly impact the reaction's efficiency. Solvents are selected based on their ability to dissolve the reactants, their inertness to the reaction conditions, and their ease of removal after the reaction is complete. The polarity of the solvent, for instance, can influence the reaction rate and selectivity.

Advanced Synthetic Strategies for this compound and its Derivatives

Silylation and Halogenation Routes for 2-Oximino-3-Oxobutanoic Acid Derivatives

Advanced synthetic strategies have been developed to produce derivatives of this compound with greater control and for more complex molecular architectures. One such approach involves the synthesis of 2-oximino-3-oxobutanoic acids, which are valuable intermediates, particularly in the synthesis of aminothiazole cephalosporins. google.com A method for producing these compounds on a commercial scale involves the reaction of a tert-butyl 2-substituted oxyimino-3-oxobutyrate with a hydrogen halide in an anhydrous organic solvent. google.com The "R" group on the oxyimino functionality can be a hydrogen atom or an optionally substituted alkyl group, such as methyl, ethyl, propyl, or butyl. google.com

While direct silylation and halogenation routes for 2-oximino-3-oxobutanoic acid derivatives are less commonly detailed in readily available literature, the principles of silylation to protect functional groups or to activate a molecule for subsequent halogenation are well-established in organic synthesis. For instance, silyl (B83357) enol ethers are common intermediates that can be selectively halogenated.

Chemo- and Regioselective Functionalization Approaches

The presence of multiple reactive sites in this compound and its derivatives necessitates the development of chemo- and regioselective functionalization methods. These approaches aim to modify a specific part of the molecule while leaving other functional groups intact.

For example, the α-carbon, situated between the chloro and keto groups, and the carbonyl carbon are both electrophilic centers. The chlorine atom also serves as a leaving group in nucleophilic substitution reactions. solubilityofthings.com The ester group can undergo hydrolysis or transesterification. Selective reactions at one of these sites require careful choice of reagents and reaction conditions.

The alkylation of the ambident enolate of ethyl acetoacetate has been studied to understand the factors controlling C- versus O-alkylation. researchgate.net While this study focused on alkyl halides, the principles can be extended to other electrophiles and provide insight into controlling the regioselectivity of reactions involving the enolate of this compound esters.

Furthermore, the use of N-halo compounds in organic synthesis provides a versatile toolkit for selective halogenation and other transformations. tandfonline.com These reagents can offer milder reaction conditions and improved selectivity compared to traditional halogenating agents.

Biocatalytic and Stereoselective Synthesis Routes Utilizing this compound Derivatives

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral molecules, and derivatives of this compound are excellent substrates for such transformations. Enzymes, particularly ketoreductases, are widely used for the asymmetric reduction of the keto group in these compounds to produce chiral hydroxy esters.

For instance, the reduction of 4-chloro-3-oxobutanoic acid methyl ester to (S)-4-chloro-3-hydroxybutanoic acid methyl ester has been achieved with high yield (95%) and enantiomeric excess (96%) using cell suspensions of Geotrichum candidum SC 5469. mdpi.com This chiral intermediate is crucial for the synthesis of HMG-CoA reductase inhibitors. mdpi.comresearchgate.net

Similarly, recombinant ketoreductase enzymes have been employed for the reduction of ethyl 4-chloroacetoacetate to produce ethyl-(R)-4-chloro-3-hydroxybutanoate in 95% yield and 99% enantiomeric excess. mdpi.com This product is a valuable precursor for the synthesis of L-carnitine and (R)-4-hydroxyl pyrrolidone. mdpi.com

Ene-reductases from the Old Yellow Enzyme family have also been used for the asymmetric bioreduction of α,β-unsaturated γ-keto esters, demonstrating excellent stereoselectivity and high conversion levels. rsc.org These enzymatic methods provide access to enantiomerically pure compounds that are versatile precursors for bioactive molecules. rsc.org

The diastereoselective reduction of related compounds, such as (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester, has been successfully carried out using various microbial strains, including Rhodococcus, Brevibacterium, and Hansenula, to yield products with high diastereomeric purity and enantiomeric excess. mdpi.com

These biocatalytic approaches offer significant advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced environmental impact, making them increasingly attractive for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Enzymatic Reduction of Oxoesters to Chiral Hydroxyesters

The enzymatic reduction of prochiral oxoesters, such as derivatives of this compound, is a highly effective method for producing optically pure chiral hydroxyesters. acs.org These products, like ethyl (S)-4-chloro-3-hydroxybutanoate, are valuable intermediates in the synthesis of various pharmaceuticals, including HMG-CoA reductase inhibitors such as atorvastatin (B1662188) and rosuvastatin. acs.orgmdpi.com Biocatalysis is often preferred over chemical synthesis because enzyme-catalyzed reactions are typically highly enantioselective and regioselective, and they occur under mild conditions of temperature and pressure, which minimizes issues like racemization and rearrangement. core.ac.uk

A key strategy in enzymatic reductions is the use of a coupled-enzyme system for cofactor regeneration. The primary reducing enzymes, such as aldehyde reductases (ARD) or ketoreductases (KRED), require a hydride source, typically from the expensive nicotinamide (B372718) cofactor NADPH. nih.govgoogle.com To make the process economically viable, a secondary enzyme like glucose dehydrogenase (GDH) is used to continuously regenerate NADPH from NADP+ in situ, using a cheap co-substrate like glucose. acs.orggoogle.com

A notable application involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE). nih.gov This has been achieved using Escherichia coli cells that are engineered to co-express both an aldehyde reductase gene from Sporobolomyces salmonicolor and a glucose dehydrogenase (GDH) gene from Bacillus megaterium. nih.gov This whole-cell biocatalyst approach is highly advantageous as it simplifies the process by eliminating the need to add purified enzymes and cofactors separately. nih.gov

Table 1: Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE) using a Co-expressed ARD/GDH System. nih.gov

| Parameter | Value |

|---|---|

| Substrate | Ethyl 4-chloro-3-oxobutanoate (COBE) |

| Biocatalyst | E. coli co-expressing ARD and GDH |

| Product | Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE) |

| Molar Yield | 94.1% |

| Optical Purity | 91.7% enantiomeric excess (e.e.) |

| Product Concentration | 1610 mM (268 mg/ml) |

To overcome challenges like substrate/product inhibition and low solubility of reactants in aqueous media, biotransformation conditions are often optimized. A highly effective method is the use of an organic solvent-water two-phase, or diphasic, system. nih.govacs.org In this setup, the enzymatic reaction occurs in the aqueous phase, while the organic phase serves as a reservoir for the substrate and a sink for the product. nih.gov

This approach was successfully used in the ARD/GDH-catalyzed reduction of ethyl 4-chloro-3-oxobutanoate, where the product, (R)-CHBE, reached a remarkable concentration of 268 mg/ml in the organic phase. nih.gov The use of a biphasic system can also enhance stereoselectivity. For instance, in the reduction of 4-chloro-3-oxobutanoic acid methyl ester, adding ethanol (B145695) as a co-solvent in a biphasic system and lowering the reaction temperature from 25 °C to 10 °C increased the enantiomeric excess of the product. core.ac.uk

Asymmetric Synthesis of Chiral Intermediates from this compound Derivatives

Beyond coupled enzyme systems, whole-cell biotransformations with various microorganisms are widely used for the asymmetric synthesis of chiral intermediates from this compound derivatives. These methods provide access to both (S)- and (R)-enantiomers of the corresponding hydroxyesters, which are crucial for synthesizing different target molecules. researchgate.netjiangnan.edu.cn

Cell suspensions of the fungus Geotrichum candidum SC 5469 have been effectively used to reduce 4-chloro-3-oxobutanoic acid methyl ester to (S)-(-)-4-chloro-3-hydroxybutanoic acid methyl ester. mdpi.comcore.ac.ukresearchgate.net This reaction achieves high yields and good optical purity. researchgate.net Research has shown that the optical purity can be further improved to 99% by a simple heat treatment of the cell suspension (55°C for 30 minutes) before the biotransformation, which likely deactivates competing, less selective enzymes. researchgate.netresearchgate.net

Table 2: Asymmetric Reduction of 4-chloro-3-oxobutanoic Acid Esters using Whole-Cell Biocatalysts. mdpi.comresearchgate.net

| Microorganism | Substrate | Product | Yield | Optical Purity (e.e.) |

|---|---|---|---|---|

| Geotrichum candidum SC 5469 | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95% | 96% (99% with heat treatment) |

Photochemical Synthesis Routes Involving 2-Azido-3-Oxobutanoic Esters and Amides

Photochemical reactions offer an alternative pathway for the functionalization of this compound derivatives, specifically via their 2-azido counterparts. The photolysis of 2-alkyl-2-azido-3-oxobutanoic esters and amides leads to products formed from either alkyl or acyl migration to the nitrogen atom. cdnsciencepub.comcdnsciencepub.com

This light-induced reaction generates reactive intermediates. The primary products are ketimines, which can be isolated in moderate purity, and N-acyl imines. cdnsciencepub.comcdnsciencepub.com The N-acyl imines are highly reactive and are typically converted rapidly into either solvation products or enamides, such as N-acetyl dehydroamino acid esters, through double bond migration. cdnsciencepub.comcdnsciencepub.com The mechanism and potential for these photochemical routes have been explored for the synthesis of complex molecules, including a stereoisomer of the cyclol tripeptide unit found in ergovaline (B115165). cdnsciencepub.comcdnsciencepub.com

Mechanistic Investigations of 2 Chloro 3 Oxobutanoic Acid Reactions

Fundamental Reaction Pathways of 2-CHLORO-3-OXOBUTANOIC ACID Derivatives

Derivatives of this compound, such as its corresponding esters (e.g., ethyl 2-chloro-3-oxobutanoate), are versatile intermediates in organic synthesis. Their reactivity is primarily dictated by three functional groups: the carboxylic acid derivative, the ketone, and the chlorine atom at the α-position relative to both carbonyl groups. This unique structural arrangement allows for a variety of reaction pathways.

The chlorine atom in this compound derivatives is susceptible to nucleophilic substitution. Given that the chlorine is attached to a secondary carbon atom, which is also an α-carbon to a carbonyl group, the reaction mechanism is typically a bimolecular nucleophilic substitution (SN2).

In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine) from the side opposite to the leaving group. masterorganicchemistry.com This "backside attack" occurs in a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Several factors influence the facility of this substitution:

Substrate Structure: The carbon atom attached to the chlorine is sterically accessible, favoring the SN2 pathway. Primary and secondary alkyl halides are most reactive in SN2 reactions, while tertiary halides are unreactive due to steric hindrance. libretexts.org

Nucleophile: A wide range of nucleophiles, including amines, thiolates, and carbanions, can displace the chloride. Stronger, less hindered nucleophiles generally lead to faster reaction rates.

Leaving Group: The chloride ion is a good leaving group, facilitating the substitution.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used for SN2 reactions as they can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. libretexts.org

The general scheme for this reaction is as follows: Nu:⁻ + R-CO-CH(Cl)-COOR' → R-CO-CH(Nu)-COOR' + Cl⁻

This reaction is a cornerstone for building molecular complexity, allowing for the introduction of various functional groups at the α-position.

The ketone and carboxylic acid (or ester) groups in this compound derivatives exhibit characteristic carbonyl reactivity.

Reduction Pathways: The ketone group can be selectively reduced in the presence of the ester group using mild reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is capable of reducing ketones to secondary alcohols but is generally unreactive towards esters.

Mechanism of Ketone Reduction: The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate, which is then protonated during workup to yield the corresponding alcohol, 2-chloro-3-hydroxybutanoic acid derivative.

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester group. libretexts.orgquizlet.com The reduction of the ester would proceed through a nucleophilic acyl substitution followed by a nucleophilic addition to the resulting aldehyde, ultimately forming a primary alcohol. libretexts.org The reaction with LiAlH₄ would yield a diol, 2-chloro-1,3-butanediol.

Oxidation Pathways: The oxidation of this compound is less common. Ketones are generally resistant to oxidation without cleaving carbon-carbon bonds. However, aldehydes are readily oxidized to carboxylic acids. allstudiesjournal.com Since the primary structure is a ketone, strong oxidizing conditions would be required, which could lead to the degradation of the molecule.

| Reaction Pathway | Reagent Example | Functional Group Targeted | Product Type |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | α-Chloro group | α-Azido-β-ketoester |

| Selective Reduction | Sodium Borohydride (NaBH₄) | Ketone | β-Hydroxy-α-chloroester |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | Chloro-diol |

Cyclization and Condensation Reactions Mediated by this compound Derivatives

The presence of multiple functional groups makes derivatives of this compound excellent precursors for the synthesis of various cyclic and condensed molecules.

Derivatives of this compound are valuable building blocks for synthesizing a wide array of heterocyclic compounds, such as thiazoles, pyrimidines, and quinolines. researchgate.netresearchgate.net The general strategy involves reacting the β-ketoester derivative with a dinucleophile. The reaction often proceeds through an initial condensation or substitution followed by an intramolecular cyclization.

For example, in the Hantzsch thiazole (B1198619) synthesis, an α-haloketone (like a derivative of this compound) reacts with a thioamide. The mechanism involves:

Nucleophilic attack by the sulfur of the thioamide on the carbon bearing the chlorine (an SN2 reaction).

An intramolecular cyclization via the attack of the thioamide nitrogen onto the ketone carbonyl carbon.

Dehydration under acidic conditions to form the aromatic thiazole ring.

These cyclization reactions provide a facile route to complex heterocyclic structures that are often found in pharmacologically active compounds.

Like other β-dicarbonyl compounds, this compound and its derivatives exist in equilibrium between their keto and enol forms. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that rapidly interconvert. libretexts.org This process, known as keto-enol tautomerism, is catalyzed by both acid and base. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Enolization: The carbonyl oxygen of the ketone is protonated, making the α-proton more acidic. A weak base (like the solvent) can then remove the α-proton to form the enol. libretexts.org

Base-Catalyzed Enolization: A base removes the acidic α-proton to form an enolate ion, which is a resonance-stabilized intermediate. youtube.com Protonation of the enolate oxygen yields the enol. libretexts.orgyoutube.com

The enol or the more nucleophilic enolate is the key reactive intermediate in many condensation reactions, such as the aldol (B89426) and Claisen condensations. The formation of the enolate is crucial for reactions where the α-carbon acts as a nucleophile. libretexts.org For these reactions to be effective, a strong base like lithium diisopropylamide (LDA) is often used to ensure complete conversion to the enolate. libretexts.org The presence of the electron-withdrawing chlorine atom increases the acidity of the α-proton, facilitating enolate formation even with weaker bases.

| Tautomerization Condition | Key Steps | Intermediate |

| Acid-Catalyzed | 1. Protonation of carbonyl oxygen. 2. Deprotonation of α-carbon. libretexts.org | Oxonium ion |

| Base-Catalyzed | 1. Deprotonation of α-carbon. 2. Protonation of oxygen. masterorganicchemistry.com | Enolate anion |

Exploration of Specific Reaction Mechanisms

The reactivity of this compound derivatives can be harnessed in various named reactions to synthesize complex molecules. One prominent example is their use in reactions analogous to the Japp-Klingemann reaction for the synthesis of indoles or other heterocyclic systems.

Consider the reaction of ethyl 2-chloro-3-oxobutanoate with a diazonium salt. The mechanism likely involves:

Enolate Formation: In the presence of a base, the ester is deprotonated at the α-carbon to form a nucleophilic enolate.

Azo Coupling: The enolate attacks the electrophilic terminal nitrogen of the diazonium salt to form an azo compound.

Hydrolysis and Cyclization: Under appropriate conditions (often acidic), the ester group can be hydrolyzed. Subsequent intramolecular cyclization, such as a Fischer indole (B1671886) synthesis-type mechanism, can occur, where the molecule rearranges to form a stable heterocyclic ring system, losing a molecule of water or alcohol in the process.

This pathway highlights the interplay between the different functional groups within the molecule, where the initial reactivity at the α-carbon (facilitated by keto-enol tautomerism) leads to a cascade of reactions culminating in the formation of a complex heterocyclic product.

Mechanistic Insights into Dipolar Cycloaddition Reactions of Derivatives (e.g., Triazole Synthesis)

A thorough search of chemical databases and scholarly articles did not yield any specific studies on the mechanistic insights into dipolar cycloaddition reactions involving derivatives of this compound for the synthesis of triazoles or other heterocyclic compounds. While the 1,3-dipolar cycloaddition is a well-established method for triazole synthesis, the reactivity of derivatives of this compound as either the 1,3-dipole or the dipolarophile has not been reported in the literature reviewed. General principles of such reactions are known, but their specific application to this substrate, including kinetic and thermodynamic data, remains uninvestigated.

Photochemical Cleavage and Rearrangement Mechanisms

There is no available research detailing the photochemical cleavage and rearrangement mechanisms of this compound. The photochemical behavior of α-chloro-β-keto acids is a specialized area of study, and no specific investigations into the photolysis, potential radical or ionic intermediates, or rearrangement pathways for this particular compound have been documented. While general mechanisms for the photochemistry of ketones and carboxylic acids exist, their applicability to the unique functionality of this compound has not been explored.

Investigations into Chloroacetylation Mechanisms in Complex Systems

No studies were found that investigate the role of this compound in chloroacetylation reactions within complex systems. The mechanism by which this compound might act as a chloroacetylating agent, the identification of potential intermediates, and its reactivity profile in such transformations are not described in the current body of scientific literature.

Computational and Theoretical Studies of 2 Chloro 3 Oxobutanoic Acid

Quantum Chemical Calculations for Molecular Design and Reactivity Prediction

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule like 2-chloro-3-oxobutanoic acid. These methods can provide insights into its structure, stability, and reactivity at the electronic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations would be instrumental in determining its optimized molecular geometry, vibrational frequencies, and various electronic properties. Different functionals and basis sets would be employed to achieve a balance between computational cost and accuracy. The results from these calculations would form the foundation for understanding the molecule's behavior in chemical reactions.

Prediction of Electronic and Geometrical Properties

Through DFT calculations, a detailed picture of the electronic and geometrical landscape of this compound could be obtained. This would include precise predictions of bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the dipole moment and the distribution of atomic charges could be calculated, offering insights into the molecule's polarity and the reactivity of different atomic sites.

Table 1: Hypothetical Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value |

| C-Cl Bond Length (Å) | Data not available |

| C=O (Ketone) Bond Length (Å) | Data not available |

| C=O (Carboxylic Acid) Bond Length (Å) | Data not available |

| C-C Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| Cl-C-C=O Dihedral Angle (°) | Data not available |

Note: This table is illustrative. The values are not based on actual published research for this compound.

Analysis of Stability and Reactivity Parameters (e.g., HOMO-LUMO)

The stability and reactivity of this compound can be rationalized through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Orbital Energies of this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is illustrative. The values are not based on actual published research for this compound.

Mechanistic Modeling and Transition State Analysis

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways and locating the transition states, it is possible to understand the energetic barriers and the step-by-step process of its chemical transformations.

Comparison of Computational Predictions with Experimental Kinetic Data

A critical aspect of validating computational models is the comparison of their predictions with experimental data. For this compound, the reaction rates and activation energies obtained from theoretical calculations of its reaction mechanisms would ideally be compared with experimentally determined kinetic data. However, due to the absence of published experimental kinetic studies for this specific compound, such a direct comparison is not currently feasible.

The performed searches did not yield any studies that have conducted these specific computational analyses on the this compound molecule. While research exists for related compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of information from those other studies.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections and subsections as per the provided outline. The necessary computational and theoretical data for this specific compound are not present in the public domain based on the conducted searches.

Applications of 2 Chloro 3 Oxobutanoic Acid and Its Derivatives in Advanced Organic Synthesis

A Gateway to Heterocyclic Systems

The reactivity of 2-chloro-3-oxobutanoic acid and its esters makes them highly effective precursors in the synthesis of a wide array of heterocyclic compounds. Their ability to participate in various cyclization and condensation reactions has been extensively leveraged to construct both simple and fused heterocyclic rings.

Crafting Nitrogen-Containing Heterocycles

Derivatives of this compound are instrumental in the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active molecules.

Triazolopyrimidinones: Ethyl 2-chloro-3-oxobutanoate serves as a key reactant in the synthesis of mdpi.combeilstein-journals.orgresearchgate.net-triazolo[1,5-a]pyrimidin-7(3H)-ones. A straightforward protocol involves the condensation of 5-amino-1-phenyl- mdpi.combeilstein-journals.orgresearchgate.net-triazole with ethyl 2-chloro-3-oxobutanoate to yield 1-phenyl- mdpi.combeilstein-journals.orgresearchgate.net-triazolo-[4,3-a]pyrimidinone derivatives researchgate.net. This reaction highlights the utility of the α-chloro-β-ketoester moiety in facilitating the formation of the fused pyrimidine (B1678525) ring.

Pyrido-pyrimidinones: While direct synthesis from this compound is less commonly documented, the structural motif of this compound is integral to the synthesis of various pyrido[1,2-a]pyrimidines. For instance, novel methods for the synthesis of pyrido[1,2-a]pyrimidines with a chloroethyl side chain have been developed using cyclic β-ketoesters, which share reactivity patterns with this compound derivatives nih.govresearchgate.net. These compounds are recognized for their potential as antibacterial agents nih.gov.

Triazoles: The synthesis of triazoles, another important class of nitrogen heterocycles, can be achieved through various methods. While direct routes from this compound are not extensively reported, the functional groups present in its derivatives are amenable to cyclization reactions that form the triazole ring. For example, the reaction of ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate, a derivative of a β-keto ester, showcases the formation of a hydrazono group which is a key step in many triazole syntheses researchgate.netnih.govnih.gov.

A summary of representative nitrogen-containing heterocycles synthesized from or related to derivatives of this compound is presented below:

| Heterocycle Class | Specific Example | Precursor Derived From/Related To | Reference |

| Triazolopyrimidinones | 1-phenyl- mdpi.combeilstein-journals.orgresearchgate.net-triazolo-[4,3-a]pyrimidinones | Ethyl 2-chloro-3-oxobutanoate | researchgate.net |

| Pyrido-pyrimidinones | 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Cyclic β-ketoesters | nih.govresearchgate.netnih.gov |

| Triazoles | Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate | Ethyl acetoacetate (B1235776) | researchgate.netnih.govnih.gov |

Forging Fused Heterocycles and Psoralen (B192213) Analogs

The application of this compound derivatives extends to the synthesis of more complex fused heterocyclic systems. Although direct synthesis of psoralen analogs from this specific precursor is not widely documented, the core reactivity of α-chloro-β-ketoesters is relevant to the construction of the furocoumarin skeleton of psoralens. The synthesis of psoralen derivatives often involves the reaction of a substituted coumarin (B35378) with an α-halogenated ketone or a β-ketoester mdpi.comnih.gov. For instance, the Pechmann reaction, a common method for coumarin synthesis, utilizes β-ketoesters like ethyl 3-oxobutanoate mdpi.com. The subsequent formation of the furan (B31954) ring can be achieved through reactions involving α-halo ketones mdpi.com. This highlights the potential of α-chloro-β-ketoesters as versatile intermediates in the synthesis of such fused heterocyclic systems.

Building Blocks for Asymmetric Architectures

The presence of a chiral center and reactive functional groups in derivatives of this compound makes them valuable starting materials for the enantioselective synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry.

Accessing Chiral Beta-Hydroxy Esters and Alcohols

The asymmetric reduction of the keto group in derivatives of this compound provides a direct route to chiral β-hydroxy esters and alcohols. These chiral synthons are crucial intermediates in the synthesis of numerous pharmaceuticals.

A notable example is the enantioselective reduction of ethyl 4-chloro-3-oxobutanoate, a close analog of this compound, to produce optically active L- (R)- and D- (S)- ethyl 4-chloro-3-hydroxybutanoate arkat-usa.org. This reduction can be achieved with high enantioselectivity using baker's yeast, often in the presence of additives like allyl bromide or allyl alcohol to control the stereochemical outcome arkat-usa.org. The resulting chiral hydroxyesters are key building blocks for the synthesis of important molecules such as L-carnitine and HMG-CoA reductase inhibitors arkat-usa.org.

| Starting Material | Product | Method | Enantiomeric Excess (e.e.) | Reference |

| Ethyl 4-chloro-3-oxobutanoate | L-(R)- and D-(S)-ethyl 4-chloro-3-hydroxybutanoate | Baker's yeast reduction with additives | 90-97% | arkat-usa.org |

Crafting Optically Active Amino Acids and Their Derivatives

While direct synthetic routes from this compound to optically active pyroglutamic acids are not extensively detailed in the literature, the asymmetric synthesis of pyroglutamic acid derivatives often involves the cyclization of precursors that can be conceptually derived from α-amino-β-keto esters. A novel methodology for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been developed through the effective 5-exo-tet cyclization of N-chloroacetyl aroylalanines mdpi.com. This approach highlights the importance of haloacetylated amino acid derivatives in constructing the pyroglutamate (B8496135) ring system mdpi.com.

Furthermore, the development of enantioselective catalytic methods for the synthesis of α-substituted glutamates and pyroglutamates via Michael addition of amino ester imines demonstrates the ongoing interest in accessing these valuable chiral building blocks beilstein-journals.org.

Intermediates in the Synthesis of Biologically Active Compound Scaffolds

The versatility of this compound and its derivatives positions them as crucial intermediates in the synthesis of a wide range of biologically active compound scaffolds. Their ability to undergo various chemical transformations allows for the introduction of diverse functional groups and the construction of complex molecular architectures with potential therapeutic applications.

For example, ethyl 2-chloro-3-oxobutanoate is a key intermediate in the synthesis of certain thiazole (B1198619) carboxylic acids, which are known to be components of various biologically active compounds researchgate.net. Additionally, the reaction of ethyl 2-chloro-3-oxobutanoate is a step in the synthesis of a series of tert-butylphenylthiazoles with an oxadiazole linker, which have demonstrated antibacterial activity.

The following table lists some of the biologically active compounds and scaffolds that can be synthesized using derivatives of this compound as intermediates.

| Biologically Active Scaffold/Compound | Role of this compound Derivative | Therapeutic Area/Activity |

| Thiazole carboxylic acids | Key intermediate | Various biological activities |

| tert-Butylphenylthiazoles with an oxadiazole linker | Precursor in a multi-step synthesis | Antibacterial |

| L-carnitine | Precursor to chiral β-hydroxy ester intermediate | Nutritional supplement |

| HMG-CoA reductase inhibitors | Precursor to chiral β-hydroxy ester intermediate | Cholesterol-lowering drugs |

| Pyrido[1,2-a]pyrimidines | Related to synthetic methods using β-ketoesters | Antibacterial |

Synthesis of Pharmaceutical Intermediates (e.g., for HMG-CoA Reductase Inhibitors, HIV Protease Inhibitors)

A significant application of this compound derivatives is in the production of key chiral intermediates for blockbuster pharmaceuticals, most notably HMG-CoA reductase inhibitors, commonly known as statins.

HMG-CoA Reductase Inhibitors: Statins are a class of drugs used to lower cholesterol levels. A crucial chiral building block for the synthesis of many statins is optically active ethyl 4-chloro-3-hydroxybutanoate. idstewardship.comresearchgate.net This vital intermediate is prepared via the asymmetric, stereoselective reduction of the prochiral ketone in ethyl 4-chloro-3-oxobutanoate (a derivative of this compound). idstewardship.comias.ac.in

The transformation is often accomplished using biocatalysis, employing enzymes or whole-cell systems that can produce the desired (R)- or (S)-enantiomer with high purity. For example, recombinant Escherichia coli cells expressing carbonyl reductase and glucose dehydrogenase have been used to efficiently reduce ethyl 4-chloro-3-oxobutanoate (COBE) to (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE). ias.ac.in Similarly, various fungi, such as Cylindrocarpon sclerotigenum, have been shown to reduce the substrate to (S)-ethyl 4-chloro-3-hydroxybutanoate with excellent optical purity (>99% e.e.). nih.gov The choice of biocatalyst determines the stereochemistry of the resulting alcohol, which is critical for the final drug's efficacy. Two co-existing recombinant E. coli strains have also been used for this asymmetric reduction, achieving a 90.5% yield and 99% enantiomeric excess for the (R)-enantiomer. nih.gov

| Substrate | Product | Reaction Type | Catalyst Example |

| Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | Asymmetric Bioreduction | Recombinant E. coli expressing carbonyl reductase ias.ac.innih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | Asymmetric Bioreduction | Cylindrocarpon sclerotigenum IFO 31855 nih.gov |

HIV Protease Inhibitors: While the direct use of this compound in the synthesis of major HIV protease inhibitors is not widely documented, its derivatives serve as precursors to other bioactive molecules with antiviral properties. For instance, the key intermediate (R)-ethyl 4-chloro-3-hydroxybutyrate is a precursor for Macrolactin A, a compound that can prevent HIV replication. ias.ac.in

Precursors for L-Carnitine and Related Biomolecules

L-carnitine is a vital biomolecule involved in fatty acid metabolism. The synthesis of L-carnitine often relies on the same chiral intermediate derived from ethyl 4-chloro-3-oxobutanoate that is used for statins. (R)-ethyl 4-chloro-3-hydroxybutyrate is a crucial chiral agent for manufacturing L-carnitine. ias.ac.in

The synthetic pathway involves the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate to produce (R)-ethyl 4-chloro-3-hydroxybutyrate. ias.ac.in This reaction is a cornerstone of the process, as the biological activity of carnitine is specific to the L-isomer, which is derived from the (R)-intermediate. Various microbial systems have been optimized for this reduction, achieving high yields and exceptional enantiomeric purity, making it a commercially viable route. ias.ac.innih.gov

Role in the Synthesis of Cephalosporin (B10832234) Antibiotics

Cephalosporins are a major class of β-lactam antibiotics. Their synthesis is a complex, multi-step process, typically starting from precursors like penicillin or 7-aminocephalosporanic acid (7-ACA). jetir.org The core structure and various side chains are modified to produce different generations of antibiotics. nih.gov For example, 7-Amino-3-chloro-cephalosporanic acid (7-ACCA) is a key intermediate for the second-generation cephalosporin, cefaclor. guidechem.commedchemexpress.com However, a review of established and modern synthetic routes for common cephalosporins and their key intermediates does not indicate a prominent role for this compound or its esters. jetir.orgguidechem.comgoogle.com The literature primarily focuses on other precursors and synthetic strategies for building the cephalosporin nucleus and its side chains.

Derivatization for Potential Antiviral Agents

Derivatives of this compound are valuable starting materials for synthesizing heterocyclic compounds with potential therapeutic applications, including antiviral activity. A key reaction in this context is the Hantzsch thiazole synthesis. google.combiosynth.com

The Hantzsch synthesis is a classic method for producing thiazole rings, which involves the reaction of an α-haloketone with a thioamide. biosynth.com Ethyl 2-chloro-3-oxobutanoate is an α-haloketone and readily participates in this reaction to form substituted aminothiazole derivatives. nih.govmedchemexpress.com

Thiazole-containing molecules are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties. nih.govnih.gov Research has shown that novel aminothiazole derivatives can exhibit significant antiviral activity against influenza A strains. nih.gov By reacting ethyl 2-chloro-3-oxobutanoate with various thiourea (B124793) derivatives, a diverse library of thiazoles can be generated for screening as potential antiviral agents. medchemexpress.comorganic-chemistry.org For example, the reaction of ethyl 2-chloro-3-oxobutanoate with 1-(Benzothiazol-2-yl)-3-phenylthiourea yields a corresponding 2-(benzothiazol-2-ylimino)thiazole-5-carboxylate derivative, demonstrating the utility of this building block in creating complex heterocyclic systems. medchemexpress.com

| Reactant 1 | Reactant 2 | Reaction | Product Class | Associated Biological Activity |

| Ethyl 2-chloro-3-oxobutanoate | Thioamide/Thiourea derivative | Hantzsch Thiazole Synthesis | Substituted Thiazoles | Antiviral, Antibacterial, Anti-HIV medchemexpress.comnih.govnih.gov |

Application in Complex Natural Product Synthesis (e.g., Ergovaline (B115165) Cyclol Tripeptide Unit)

Vicinal ketoesters, a class of compounds that includes this compound and its derivatives, are valuable intermediates in the total synthesis of complex natural products. google.com The high density of functional groups and the enhanced electrophilicity of the keto group make these structures attractive for building intricate molecular architectures. google.com These compounds can participate in key bond-forming reactions such as aldol (B89426) additions and Mannich reactions, often with a high degree of stereochemical control. google.com

While a specific, documented synthesis of the ergovaline cyclol tripeptide unit utilizing this compound was not identified in a survey of the literature, the compound's structure is well-suited for such complex syntheses. The α-chloro-β-ketoester moiety is a versatile handle for introducing both carbon-carbon and carbon-heteroatom bonds, which is essential for assembling the complex backbones of alkaloids and peptides. The general utility of β-keto esters as building blocks in natural product synthesis is well-established.

Emerging Research Directions and Future Perspectives in 2 Chloro 3 Oxobutanoic Acid Chemistry

Development of Novel Catalytic Systems for Stereocontrol

The creation of chiral molecules with high stereoselectivity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. For derivatives of 2-chloro-3-oxobutanoic acid, which possess a stereocenter at the α-carbon, the development of efficient catalytic systems for controlling this stereochemistry is a significant area of research.

Biocatalytic Approaches: Biocatalysis has emerged as a powerful tool for the stereoselective reduction of the ketone functionality in esters of this compound, leading to the synthesis of optically active 2-chloro-3-hydroxybutanoates. These chiral hydroxyesters are valuable building blocks for various pharmaceuticals. For instance, various fungi have been screened for their ability to reduce ethyl 2-methyl-3-oxobutanoate, a structurally related compound. Notably, Penicillium purpurogenum has demonstrated the ability to produce the corresponding anti-(2S,3S)- and syn-(2S,3R)-hydroxy esters with high diastereomeric and enantiomeric excess. nih.gov Similarly, different strains of the green algae Chlorella have been shown to reduce ethyl 2-methyl-3-oxobutanoate, yielding different diastereomeric ratios of the corresponding hydroxy esters with high enantiomeric excess. nih.gov These studies highlight the potential of whole-cell biocatalysts and isolated enzymes for the sustainable production of chiral derivatives of this compound. The integration of these biocatalytic steps into multi-enzyme cascades in recombinant microorganisms is a promising strategy for the efficient production of chiral 4-chloro-3-hydroxybutyrate. researchgate.net

Organocatalytic Strategies: Asymmetric organocatalysis has become a major pillar of stereoselective synthesis. beilstein-journals.org For α-halo ketones and their derivatives, organocatalysts can facilitate a range of enantioselective transformations. While specific applications to this compound are still emerging, the principles have been demonstrated with related substrates. For example, chiral secondary amines can catalyze the enantioselective α-functionalization of aldehydes and ketones. This approach could be adapted for the stereoselective introduction of substituents at the α-position of this compound derivatives.

Table 1: Examples of Catalytic Systems for Stereocontrol of this compound Derivatives and Analogs

| Catalyst Type | Catalyst/Organism | Substrate | Product | Key Findings |

|---|---|---|---|---|

| Biocatalysis | Penicillium purpurogenum | Ethyl 2-methyl-3-oxobutanoate | anti-(2S,3S)- and syn-(2S,3R)-hydroxy esters | High diastereoselectivity (93/7) and enantioselectivity (90% and >99% ee, respectively). nih.gov |

| Biocatalysis | Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | anti-(2S,3S)- and syn-(2S,3R)-hydroxy esters | Diastereomer ratio of 53/47 with high enantiomeric excess (89% and >99% ee, respectively). nih.gov |

| Biocatalysis | Recombinant E. coli | Ethyl 4-chloro-3-oxobutanoate | (R)-4-chloro-3-hydroxybutanoate | Integration of multiple enzymes for efficient production. researchgate.net |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and greater scalability. researchgate.net The integration of this compound chemistry with flow methodologies represents a significant step towards more sustainable synthetic routes.

The synthesis of α-halo ketones, which are important pharmaceutical intermediates, has been successfully demonstrated in a continuous flow process. nih.govamazonaws.com This multi-step synthesis, starting from N-protected amino acids, utilizes a tube-in-tube reactor for the safe in-situ generation and reaction of diazomethane (B1218177), followed by conversion to the α-halo ketone. nih.gov This approach eliminates the need to handle and store hazardous reagents like diazomethane, a key advantage for industrial applications. nih.gov

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound and Derivatives

| Feature | Benefit | Relevance to this compound Chemistry |

|---|---|---|

| Enhanced Safety | In-situ generation and immediate consumption of hazardous reagents. | Safe handling of reagents like diazomethane for the synthesis of related α-diazo ketones. nih.gov |

| Improved Control | Precise control over reaction parameters (temperature, pressure, residence time). | Optimization of reaction conditions for higher yields and selectivity in the synthesis and derivatization of this compound. |

| Scalability | Straightforward scaling by extending reaction time or using parallel reactors. | Facilitates the production of larger quantities of this compound and its derivatives for industrial applications. |

| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. | Development of automated, multi-step syntheses of complex molecules starting from this compound. semanticscholar.org |

| Sustainability | Reduced solvent usage and waste generation through the use of immobilized reagents and scavengers. | Greener synthesis of valuable chemical intermediates. bohrium.comnih.govrsc.org |

Exploration of New Reaction Landscapes and Unconventional Reactivity

The unique combination of a carboxylic acid, a ketone, and an α-chloro substituent makes this compound a versatile building block for the synthesis of a wide range of organic molecules, particularly heterocycles. researchgate.netnih.gov The exploration of its reactivity in novel and unconventional transformations is an active area of research.

Heterocycle Synthesis: α-Halo ketones are well-established precursors for the synthesis of various heterocyclic systems. libretexts.org For instance, the reaction of related β-keto esters with hydrazine (B178648) derivatives is a common method for preparing pyrazolones, a class of compounds with diverse biological activities. nih.gov The methyl ester of this compound, methyl 2-chloroacetoacetate, is a useful reagent in the synthesis of triazole derivatives through dipolar cycloaddition reactions. pharmaffiliates.com This reactivity can be extended to the parent acid to access a variety of substituted triazoles.

Cycloaddition Reactions: The carbonyl and chloro-substituted backbone of this compound makes it an interesting substrate for various cycloaddition reactions. These reactions can be used to construct complex carbocyclic and heterocyclic frameworks in a single step. The development of new catalytic systems to control the regio- and stereoselectivity of these cycloadditions is a key research objective.

The reactivity of the α-chloro-β-keto moiety allows for a range of transformations, including nucleophilic substitution at the α-carbon and reactions at the carbonyl group. wikipedia.org This dual reactivity can be exploited in tandem or cascade reactions to build molecular complexity efficiently.

Advanced Materials Science Applications Derived from this compound Scaffolds

The functional groups present in this compound make it a promising precursor for the synthesis of advanced materials with tailored properties. polytechnique.edu While direct applications are still in their infancy, the potential is significant.

Functional Polymers: The ketone functionality of this compound can be utilized for the synthesis of keto-functionalized polymers. researchgate.net These polymers serve as versatile scaffolds that can be further modified through reactions at the ketone group to introduce a variety of functional moieties, leading to materials with specific optical, electronic, or biological properties. researchgate.net Furthermore, the pyrazolone (B3327878) heterocycles derived from β-keto esters can be used to create thermally stable polymers. nih.gov

Conductive Materials: The development of conductive polymers is a major area of materials science. google.com The synthesis of such materials often involves the polymerization of monomeric precursors. The reactive nature of this compound and its derivatives could allow for their incorporation into polymer backbones or as pendant groups, potentially influencing the electronic properties of the resulting materials.

Biomaterials: The ability to form cross-linked structures is crucial in the development of biomaterials. For example, tannic acid is used as a cross-linking agent for collagen fibers in dentin mineralization. acs.org The reactive functionalities of this compound could potentially be used to cross-link biopolymers, creating hydrogels or other scaffolds for tissue engineering and drug delivery applications.

Role in Advanced Metabolomic Studies and Biological Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a snapshot of the physiological state and is a powerful tool in disease diagnosis and drug discovery. Halogenated organic compounds and ketoacids are key players in various metabolic processes. nih.govmdpi.com

Metabolic Probes: this compound, as a chlorinated analog of a natural ketoacid, has the potential to be used as a metabolic probe. The introduction of a chlorine atom, which is rare in endogenous metabolites, can serve as a unique label for tracking the metabolic fate of the molecule using techniques like mass spectrometry. The metabolism of ketoacids is complex and involves multiple enzymatic pathways. nih.govnih.gov By introducing this compound into a biological system, it may be possible to intercept specific enzymes and elucidate their function and substrate specificity.

Enzyme Mechanism Elucidation: Substrate analogs containing halogen atoms, particularly fluorine, are widely used to study enzyme mechanisms. researchgate.net The strong electron-withdrawing nature of halogens can alter the reactivity of the substrate, allowing for the trapping of reaction intermediates or the inhibition of specific enzymatic steps. While chlorine is less electronegative than fluorine, it can still serve as a valuable tool. For example, in enzymatic chlorination reactions, understanding the mechanism of chlorine transfer from the enzyme to the substrate is crucial. nih.govnih.gov this compound could be used to investigate the active sites and catalytic mechanisms of enzymes involved in ketoacid metabolism.

Q & A

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Software like Gaussian or ORCA can simulate electrophilic sites, such as the α-carbon adjacent to the carbonyl group, which is prone to nucleophilic attack. Solvent effects are incorporated via PCM (Polarizable Continuum Model) .

Q. How can crystallography techniques (e.g., SHELX) be applied to determine the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and angles. For example, the chloro and keto groups exhibit distinct torsion angles. High-resolution data (≤1.0 Å) minimizes errors in electron density maps. Twinning or disorder requires SHELXD for structure solution .

Q. What strategies can mitigate side reactions during the synthesis of this compound esters?

- Methodological Answer : Side reactions (e.g., over-chlorination) are minimized by:

- Temperature Control : Slow addition of chlorinating agents (e.g., Cl₂ or SOCl₂) at 0–5°C.

- Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- In Situ Monitoring : Reaction progress tracked via TLC or inline IR spectroscopy .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the ecological toxicity of this compound?

- Methodological Answer : Discrepancies arise from variations in test organisms (e.g., Daphnia magna vs. algae). Standardized OECD guidelines (e.g., Test No. 201/202) should be followed. LC₅₀/EC₅₀ values must contextualize pH, temperature, and salinity. Meta-analyses using tools like RevMan reconcile data heterogeneity .

Methodological Workflow

Q. What integrated approaches are recommended for studying this compound’s role in pesticide intermediates?

- Methodological Answer : A workflow combining:

Synthetic Chemistry : Optimize esterification/hydrolysis yields (e.g., Ethyl 2-chloroacetoacetate synthesis).

Computational Screening : Predict metabolite pathways via QSAR (Quantitative Structure-Activity Relationship).

Ecotoxicity Profiling : Use in silico tools (e.g., ECOSAR) to assess environmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.